

Preclinical Profile of Cilansetron Hydrochloride Anhydrous: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Cilansetron hydrochloride*
anhydrous

Cat. No.: *B12773273*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

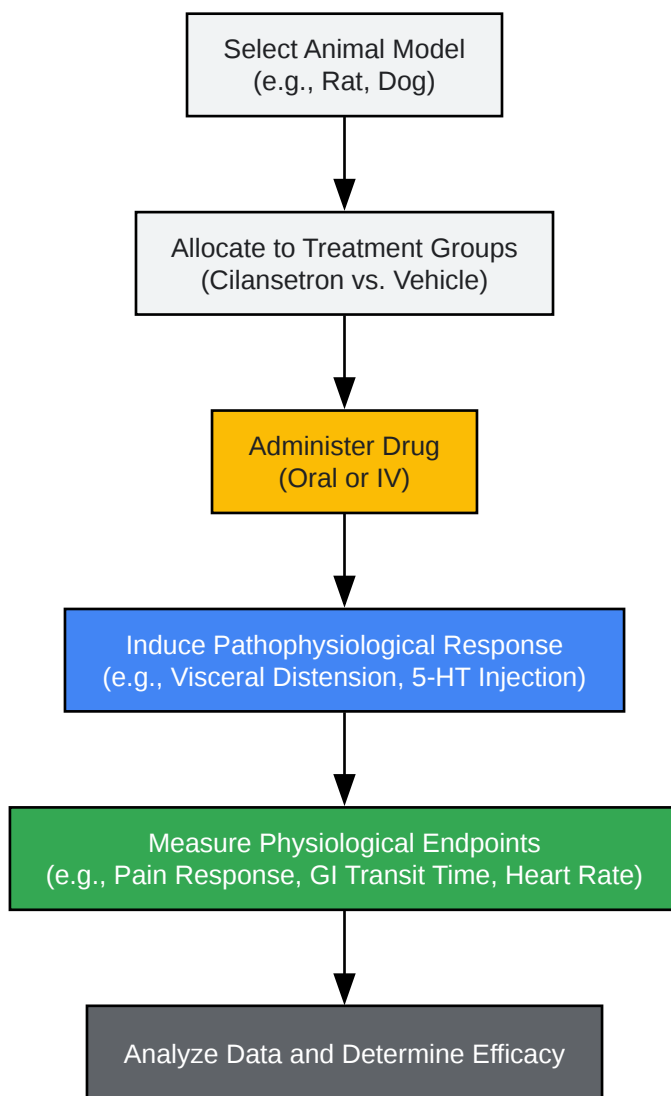
Cilansetron hydrochloride anhydrous is a potent and selective serotonin type-3 (5-HT₃) receptor antagonist that was under development for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D).[1][2] As a member of the -setron class of drugs, its mechanism of action is centered on the modulation of the enteric nervous system, thereby affecting visceral pain, colonic transit, and gastrointestinal secretions.[3] Preclinical studies in various animal models have demonstrated its high affinity for the 5-HT₃ receptor and its efficacy in modulating gastrointestinal function. This technical guide provides a comprehensive overview of the available preclinical data on cilansetron, including its pharmacodynamics, pharmacokinetics, and safety profile, to serve as a resource for researchers and professionals in drug development. Although its clinical development was discontinued, the preclinical data for cilansetron remains a valuable case study for the development of 5-HT₃ receptor antagonists.[1]

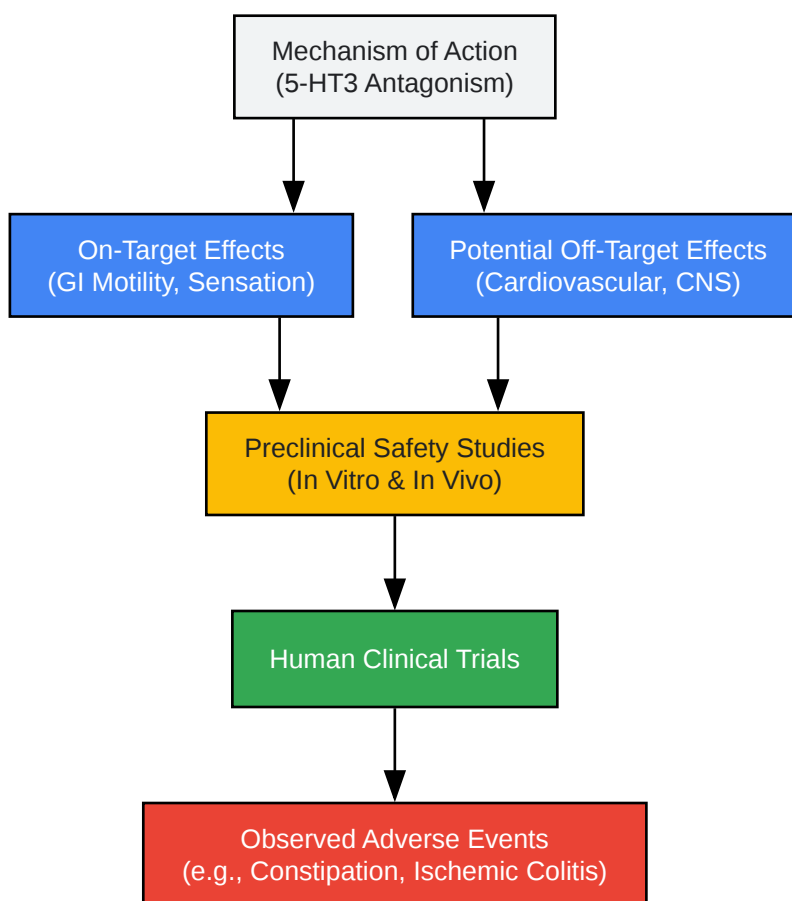
Mechanism of Action: 5-HT₃ Receptor Antagonism

Cilansetron exerts its pharmacological effects by acting as a competitive antagonist at 5-HT₃ receptors.[3][4] These receptors are ligand-gated ion channels extensively distributed on enteric neurons within the gastrointestinal tract, as well as in the central nervous system.[3] Activation of 5-HT₃ receptors by serotonin (5-hydroxytryptamine, 5-HT) leads to the opening of

non-selective cation channels, resulting in rapid neuronal depolarization.[3] This depolarization plays a crucial role in the pathophysiology of IBS by influencing visceral pain perception, colonic transit, and gastrointestinal secretions.[3] By blocking these receptors, cilansetron inhibits the downstream signaling cascade, leading to a reduction in gastrointestinal motility and visceral hypersensitivity.[5]

Signaling Pathway of 5-HT3 Receptor Activation and Cilansetron Inhibition





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